molecular formula C20H16BrClN2O3 B11553998 2-(2-Bromo-4-methylphenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide

2-(2-Bromo-4-methylphenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide

Cat. No.: B11553998
M. Wt: 447.7 g/mol
InChI Key: HRBIXNUEZWFCDL-FOKLQQMPSA-N
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Description

2-(2-Bromo-4-methylphenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and furan moieties, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methylphenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-bromo-4-methylphenol, which is then reacted with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid . This intermediate is then converted to its hydrazide form by reacting with hydrazine hydrate. The final step involves the condensation of this hydrazide with 5-(4-chlorophenyl)furan-2-carbaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methylphenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Condensation Reactions: The hydrazide group can participate in condensation reactions with various aldehydes and ketones.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Condensation Reactions: Typically carried out in the presence of acids or bases to facilitate the reaction.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while condensation reactions can produce hydrazones or hydrazides with different functional groups.

Scientific Research Applications

2-(2-Bromo-4-methylphenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylphenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-Bromo-4-methylphenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide apart from similar compounds is its unique combination of bromine, chlorine, and furan moieties. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H16BrClN2O3

Molecular Weight

447.7 g/mol

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C20H16BrClN2O3/c1-13-2-8-19(17(21)10-13)26-12-20(25)24-23-11-16-7-9-18(27-16)14-3-5-15(22)6-4-14/h2-11H,12H2,1H3,(H,24,25)/b23-11+

InChI Key

HRBIXNUEZWFCDL-FOKLQQMPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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